Tgf|AR-IN-1
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Overview
Description
Tgf|AR-IN-1 is a compound that targets the transforming growth factor beta (TGF-β) and androgen receptor (AR) signaling pathways. These pathways are crucial in various physiological and pathological processes, including cancer progression, fibrosis, and immune regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tgf|AR-IN-1 involves the expression and purification of biologically active monomeric TGF-β1 in Escherichia coli. The synthetic DNA sequence encoding the mature human TGF-β1 is cloned into a plasmid and expressed in the Escherichia coli BL21 (DE3) strain. The fusion protein is solubilized, refolded, and purified using cation-exchange chromatography .
Industrial Production Methods
Industrial production of this compound can be achieved using Chinese Hamster Ovary (CHO) cells. The protein is produced and secreted in the CHO cell line and purified using heparin affinity chromatography .
Chemical Reactions Analysis
Types of Reactions
Tgf|AR-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Tgf|AR-IN-1 has a wide range of scientific research applications:
Chemistry: Used to study the TGF-β signaling pathway and its role in various chemical reactions.
Biology: Investigated for its role in cell growth, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancer, fibrosis, and other diseases involving the TGF-β pathway
Industry: Utilized in the production of biologically active proteins and in drug development
Mechanism of Action
Tgf|AR-IN-1 exerts its effects by inhibiting the TGF-β and androgen receptor signaling pathways. It binds to the TGF-β receptor complex, preventing the activation of downstream signaling molecules like Smad proteins. This inhibition disrupts the TGF-β-induced epithelial-to-mesenchymal transition, immunosuppression, and neovascularization, thereby reducing tumor progression and fibrosis .
Comparison with Similar Compounds
Similar Compounds
Galunisertib: A small molecule inhibitor of the TGF-β receptor I kinase.
SD-208: Another TGF-β receptor I kinase inhibitor used in cancer therapy
Uniqueness
Tgf|AR-IN-1 is unique due to its dual targeting of both the TGF-β and androgen receptor pathways. This dual inhibition provides a more comprehensive approach to treating diseases like cancer and fibrosis, where both pathways play significant roles .
Properties
Molecular Formula |
C84H121ClFN17O23 |
---|---|
Molecular Weight |
1791.4 g/mol |
IUPAC Name |
18-[[(1S)-4-[[(1S)-4-[2-[2-[2-[2-[2-[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[4-[2-[4-(3-chloro-4-fluorophenyl)-5-(3-cyanoimidazo[1,2-b]pyridazin-6-yl)imidazol-1-yl]ethoxymethylcarbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid |
InChI |
InChI=1S/C84H121ClFN17O23/c1-56(2)45-67(99-75(110)53-124-44-42-122-39-36-90-74(109)52-123-43-41-121-38-35-89-70(105)32-29-65(82(116)117)98-72(107)33-30-66(83(118)119)97-71(106)20-15-13-11-9-7-5-3-4-6-8-10-12-14-16-21-76(111)112)81(115)100-68(50-104)79(113)92-49-73(108)96-64(19-17-18-34-87)80(114)95-59-25-22-57(23-26-59)51-126-84(120)94-55-125-40-37-102-54-93-77(58-24-27-62(86)61(85)46-58)78(102)63-28-31-69-91-48-60(47-88)103(69)101-63/h22-28,31,46,48,54,56,64-68,104H,3-21,29-30,32-45,49-53,55,87H2,1-2H3,(H,89,105)(H,90,109)(H,92,113)(H,94,120)(H,95,114)(H,96,108)(H,97,106)(H,98,107)(H,99,110)(H,100,115)(H,111,112)(H,116,117)(H,118,119)/t64-,65-,66-,67-,68-/m0/s1 |
InChI Key |
RRGOOOPOTXFKKZ-UNVBUFFDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)COC(=O)NCOCCN2C=NC(=C2C3=NN4C(=NC=C4C#N)C=C3)C5=CC(=C(C=C5)F)Cl)NC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)COC(=O)NCOCCN2C=NC(=C2C3=NN4C(=NC=C4C#N)C=C3)C5=CC(=C(C=C5)F)Cl)NC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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